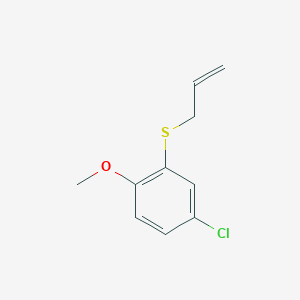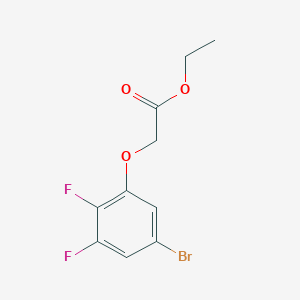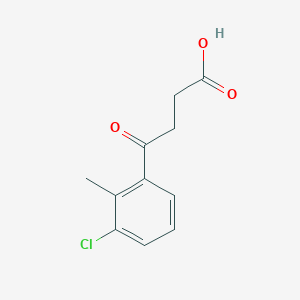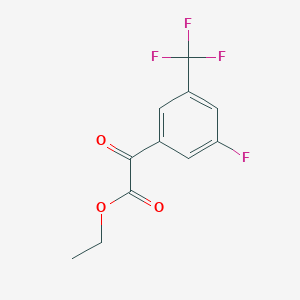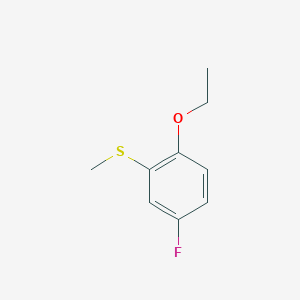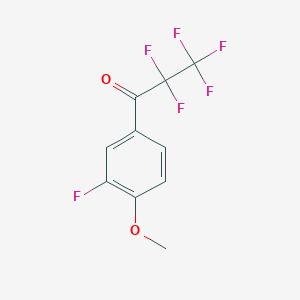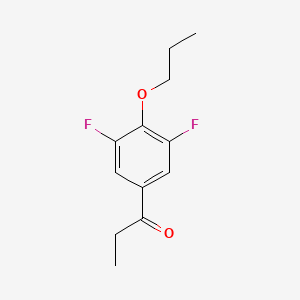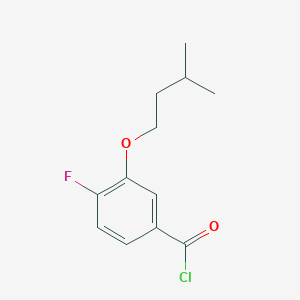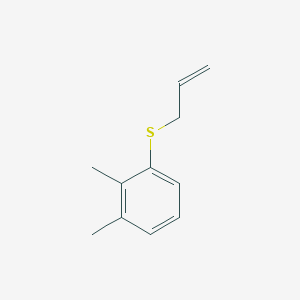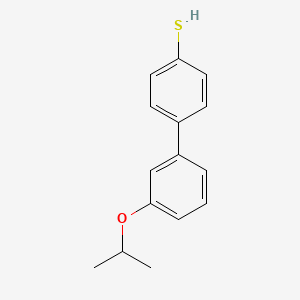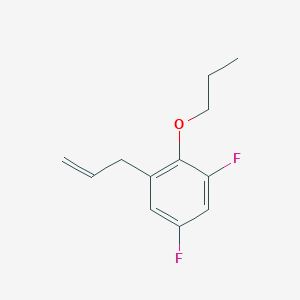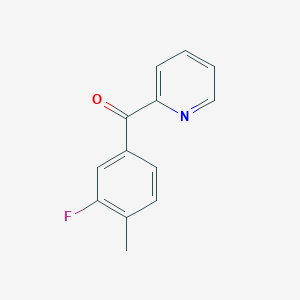
2-(3-Fluoro-4-methylbenzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where pyridines containing leaving groups (such as halogens) at the 2-position are reacted with fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid . The reaction conditions often involve the use of dry solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to achieve high yields of the fluorinated product.
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including 2-(3-Fluoro-4-methylbenzoyl)pyridine, often utilize scalable processes such as the Umemoto reaction or the Balz-Schiemann reaction . These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methylbenzoyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical nucleophiles include alkoxides, amines, and thiols, with reactions often carried out in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(3-Fluoro-4-methylbenzoyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the benzoyl group.
4-Fluorobenzoylpyridine: Another fluorinated pyridine derivative with the fluorine atom positioned differently on the benzoyl ring.
3-Fluoro-4-methylpyridine: A compound with a similar structure but without the benzoyl group.
Uniqueness
2-(3-Fluoro-4-methylbenzoyl)pyridine is unique due to the specific positioning of the fluorine and methyl groups on the benzoyl ring, which can influence its chemical reactivity and interactions with biological targets. This unique structure makes it a valuable compound for various specialized applications in research and industry .
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-5-6-10(8-11(9)14)13(16)12-4-2-3-7-15-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGAPTQRVOXRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde](/img/structure/B7991907.png)
